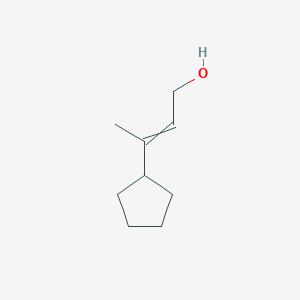

3-Cyclopentylbut-2-en-1-ol

Description

Contextualization within Modern Organic Synthesis Research

In the field of organic synthesis, the development of new building blocks and synthetic methodologies is paramount. 3-Cyclopentylbut-2-en-1-ol represents a versatile substrate that can participate in a wide array of chemical transformations. Its synthesis and reactions are subjects of academic inquiry, aiming to expand the toolbox of synthetic chemists. Research into this and similar compounds contributes to the broader understanding of reaction mechanisms and the development of stereoselective transformations.

Importance of Allylic Alcohol Motifs in Complex Molecule Construction

Allylic alcohols are a crucial class of organic compounds characterized by a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif is highly valued in organic synthesis due to its versatile reactivity. sioc-journal.cnbenthamdirect.comresearchgate.net The double bond and the hydroxyl group can be manipulated independently or in concert to form a variety of other functional groups.

Nucleophilic substitution reactions of allylic alcohols are of great importance in the synthesis of bioactive pharmaceutical and natural compounds. sioc-journal.cn They can act as precursors for aldehydes, ketones, and ethers, and can participate in powerful C-C bond-forming reactions like the Tsuji-Trost reaction. sioc-journal.cnresearchgate.net The ability to use allylic alcohols directly in catalytic reactions is considered an environmentally friendly, or "green," method. sioc-journal.cn The reactivity of the allylic alcohol moiety allows for the construction of diverse acyclic and cyclic frameworks, making it a valuable tool in synthetic and medicinal sciences. researchgate.net

Overview of Cyclopentane-Containing Scaffolds in Target-Oriented Synthesis

The cyclopentane (B165970) ring is a common structural feature found in a vast number of natural products and biologically active molecules. researchgate.netbenthamdirect.comoregonstate.edu Despite their prevalence in nature, stereochemically complex cyclopentane derivatives can be challenging to synthesize. researchgate.netbenthamdirect.com This has led to the perception of the cyclopentane framework as a synthetically intractable core structure in drug discovery. researchgate.netbenthamdirect.com

However, modern synthetic methods have provided accessible technologies for the stereocontrolled construction of complex cyclopentanoid structures. researchgate.netbenthamdirect.com Consequently, the cyclopentane motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netbenthamdirect.com Its incorporation into molecules can significantly influence their biological properties. The presence of the cyclopentane ring in this compound, therefore, makes it a valuable starting material for the synthesis of novel therapeutic agents and other target molecules. For instance, cyclopentane-fused coumarins have shown interesting biological activities. rsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 919104-84-0 |

| SMILES | CC(=CCO)C1CCCC1 |

| InChIKey | KYCRJIBEFZACAD-UHFFFAOYSA-N |

| Data sourced from PubChem. nih.gov |

Established Synthetic Pathways

The foundational methods for synthesizing allylic alcohols, including this compound, rely on classical organic transformations that are widely utilized for their reliability and broad applicability. These pathways involve the construction of the carbon skeleton and the introduction of the characteristic hydroxyl and alkene functional groups.

Grignard Reagent Additions to Carbonyl Compounds in Allylic Alcohol Synthesis

The addition of organometallic reagents, particularly Grignard reagents, to carbonyl compounds is a cornerstone of C-C bond formation and alcohol synthesis. When applied to α,β-unsaturated aldehydes and ketones (enones), Grignard reagents typically exhibit a strong preference for direct (1,2-) addition to the carbonyl carbon. This regioselectivity provides a direct and efficient route to allylic alcohols, while other organometallic reagents, such as organocuprates, generally favor conjugate (1,4-) addition. stackexchange.com

The reaction of an enone with a Grignard reagent proceeds via a proposed six-membered transition state, leading to the formation of a tertiary alcohol while preserving the C=C double bond. stackexchange.com For instance, the addition of a methylmagnesium Grignard reagent to cyclohexenone results in the corresponding allylic alcohol with a 95% yield. stackexchange.com The synthesis of this compound via this method could be envisioned through the reaction of cyclopentylmagnesium bromide with an appropriate α,β-unsaturated aldehyde like crotonaldehyde. The steric bulk of both the Grignard reagent and the enone substrate can influence the reaction's efficiency and, in some cases, its stereoselectivity. rug.nl

| Substrate | Grignard Reagent | Product Type | Yield | Reference |

| Cyclohexenone | Methylmagnesium Bromide | Tertiary Allylic Alcohol | 95% | stackexchange.com |

| Various Enones | β-branched Grignard reagents | Tertiary Allylic Alcohol | up to 95% | |

| Aldehyde 8 | Vinyl Magnesium Bromide | Secondary Allylic Alcohol | 81% | ias.ac.in |

| Aldehyde 8 | Allylmagnesium Bromide | Secondary Allylic Alcohol | 77% | ias.ac.in |

This table summarizes examples of Grignard reagent additions to carbonyl compounds to form allylic alcohols.

Olefination Strategies for Enone Precursors

Olefination reactions are instrumental in constructing the enone precursors that can subsequently be reduced to allylic alcohols. These methods form the carbon-carbon double bond of the α,β-unsaturated system. Among the most common are the Wittig reaction, which utilizes phosphorus ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions and often provides excellent control over alkene geometry, favoring the (E)-isomer. organic-chemistry.org

A more modern and efficient alternative is the Julia-Kocienski olefination. This reaction can directly transform an aldehyde into an allylic ether or alcohol in a single step with high (E)-selectivity and under mild conditions. organic-chemistry.org This approach simplifies traditional multi-step sequences. organic-chemistry.org These olefination strategies are fundamental for creating the carbon backbone of enones, which are the immediate precursors to the target allylic alcohols. organic-chemistry.org

| Olefination Method | Reactants | Key Features | Product | Reference |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Versatile for C=C bond formation | Enone/Unsaturated Ester | organic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate Carbanion | Often provides high (E)-selectivity | (E)-Enone | organic-chemistry.org |

| Julia-Kocienski Olefination | Aldehyde, β-trialkylsilyloxy sulfone | Mild, one-pot synthesis, high (E)-selectivity | (E)-Allylic Ether/Alcohol | organic-chemistry.org |

This table outlines key olefination strategies used to synthesize enones and related unsaturated precursors.

Regio- and Stereoselective Reductions of Enones to Allylic Alcohols

Once the enone precursor is synthesized, its selective reduction is a critical step in forming the allylic alcohol. The primary challenge is to achieve chemoselective 1,2-reduction of the carbonyl group without affecting the conjugated double bond (1,4-reduction). The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in a methanol (B129727) solvent, is a premier method for this transformation. researchgate.net The role of the lanthanide ion is to catalyze the formation of reactive alkoxyborohydride species that preferentially attack the carbonyl carbon over the β-carbon. researchgate.net This method consistently yields allylic alcohols almost exclusively. researchgate.net

Other reagents, like sodium monoacetoxyborohydride, have also been developed for the regioselective 1,2-reduction of conjugated enones and enals. acs.org Furthermore, the stereoselectivity of the reduction can be controlled. For cyclic enones, the choice of reducing agent can determine the facial selectivity of the hydride attack. For example, the Luche reduction may favor axial attack, while bulkier reagents like L-Selectride can lead to equatorial attack, providing a complementary method to access different stereoisomers. researchgate.net

| Reduction Method | Enone Substrate | Reagents | Selectivity | Product | Reference |

| Luche Reduction | α,β-Unsaturated Ketones | NaBH₄, CeCl₃, MeOH | High 1,2-regioselectivity | Allylic Alcohol | researchgate.net |

| L-Selectride Reduction | Cyclic Enones | L-Selectride | High stereoselectivity (Equatorial attack) | Diastereomeric Allylic Alcohol | researchgate.net |

| Acetoxyborohydride Reduction | Conjugated Enones/Enals | NaBH(OAc)₃ | High 1,2-regioselectivity | Allylic Alcohol | acs.org |

This table compares different methods for the regio- and stereoselective reduction of enones.

Advanced Synthetic Strategies and Developments

Modern synthetic chemistry seeks not only to construct molecules but to do so with high levels of efficiency and stereocontrol. For allylic alcohols, this involves the development of catalytic asymmetric methods to induce chirality and sophisticated strategic approaches to streamline the synthesis of complex targets and their analogues.

Asymmetric Catalytic Methodologies for Chiral Induction

The synthesis of enantioenriched allylic alcohols is of significant importance, as these chiral molecules are valuable building blocks for complex natural products and pharmaceuticals. researchgate.net Asymmetric catalysis offers the most elegant solution for introducing chirality.

Several of the established pathways have been adapted into powerful asymmetric variants:

Asymmetric 1,2-Additions : The addition of Grignard reagents to enones can be rendered enantioselective by using a copper(I) catalyst in conjunction with a chiral phosphine (B1218219) ligand, such as Josiphos derivatives. This methodology provides access to chiral tertiary allylic alcohols with excellent yields and enantioselectivities up to 98% ee. rug.nlrsc.org

Asymmetric Reductions : The reduction of enones can be performed asymmetrically using catalysts developed by Noyori (BINAP-Ru complexes) or the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst. nih.gov These methods are benchmarks in the enantioselective synthesis of secondary alcohols.

Asymmetric Allylic Substitution : An alternative approach involves the palladium-catalyzed asymmetric allylic substitution, often referred to as the Tsuji-Trost reaction. In a notable variation, a prochiral allylic alcohol is converted into a leaving group (e.g., a trichloroacetimidate), which then undergoes an Sₙ2′ substitution with a nucleophile in the presence of a chiral palladium(II) catalyst, yielding chiral allylic esters with high enantiomeric purity. nih.govscispace.comorganic-chemistry.org

| Asymmetric Method | Reaction Type | Catalyst System | Enantioselectivity (ee) | Reference |

| Copper-Catalyzed Grignard Addition | 1,2-Addition to Enone | Cu(I) / Chiral Diphosphine (rev-Josiphos) | Up to 96% | rug.nl |

| Palladium-Catalyzed Allylic Esterification | Sₙ2′ Substitution | Pd(II) / [COP-OAc]₂ | 86-99% | organic-chemistry.org |

| Noyori Asymmetric Hydrogenation | Enone Reduction | BINAP-Diamine Ruthenium Complexes | High | nih.gov |

| CBS Reduction | Enone Reduction | Borane / Chiral Prolinol Complex | High | nih.gov |

This table highlights key asymmetric catalytic methodologies for synthesizing chiral allylic alcohols.

Convergent and Divergent Synthetic Approaches

Convergent synthesis involves preparing key fragments of the target molecule independently and then joining them in the later stages of the synthetic sequence. This approach is often more efficient for complex targets than a linear synthesis. For example, a convergent synthesis of complex heterocyclic structures can begin with a three-component coupling reaction between an allylic alcohol, an aldehyde, and a lithium amide base to produce a key intermediate. nih.govacs.org This strategy allows for the rapid assembly of a core structure from readily available building blocks.

Divergent synthesis , in contrast, begins with a common intermediate that is elaborated through different reaction pathways to yield a diverse set of structurally related products. This is highly valuable for medicinal chemistry and materials science. An allylic alcohol itself is an excellent starting point for divergent synthesis. For example, a tertiary allylic alcohol can be used as a common precursor to generate a wide array of multiply substituted allylic boronates, which are versatile reagents for further transformations. rsc.org Similarly, dynamic kinetic resolution processes, where a racemic starting material like an allylic alcohol is converted into a single, highly enantioenriched product, can be controlled to produce different diastereomers, representing a divergent outcome from a common racemic precursor. researchgate.net These strategies provide a powerful platform for the flexible and efficient synthesis of this compound analogues. rsc.orgacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

919104-84-0 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-cyclopentylbut-2-en-1-ol |

InChI |

InChI=1S/C9H16O/c1-8(6-7-10)9-4-2-3-5-9/h6,9-10H,2-5,7H2,1H3 |

InChI Key |

KYCRJIBEFZACAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)C1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopentylbut 2 En 1 Ol and Analogues

Chemo- and Regioselective Functional Group Transformations

The synthesis of 3-Cyclopentylbut-2-en-1-ol and its analogues hinges on strategic functional group transformations that exhibit high levels of chemo- and regioselectivity. A primary and highly effective route involves the selective 1,2-reduction of the corresponding α,β-unsaturated carbonyl compound, 3-cyclopentylbut-2-enal or 3-cyclopentylbut-2-en-1-one. This transformation is crucial as it must selectively reduce the carbonyl group while preserving the carbon-carbon double bond, a common challenge in organic synthesis.

A variety of methods have been developed to achieve this selective reduction. These include catalytic transfer hydrogenation, which offers a safe and convenient alternative to using hydrogen gas or stoichiometric metal hydride reagents. iastate.edu The choice of catalyst and hydrogen donor is critical for achieving high selectivity for the allylic alcohol product. iastate.edu For instance, the use of a ruthenium catalyst with a formic acid-triethylamine (HCOOH-NEt3) azeotrope as the hydrogen source has been shown to be effective in the chemoselective 1,2-reduction of cycloalkyl vinyl ketones.

Another important strategy is the use of specific reducing agents that favor 1,2-addition to α,β-unsaturated systems. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is a classic example of a highly chemoselective method for the synthesis of allylic alcohols from enones. This method is known to selectively reduce the carbonyl group, even in the presence of other reducible functional groups.

Furthermore, catalyst-free methods for the chemoselective reduction of α,β-unsaturated ketones have been developed, offering a greener and more straightforward approach. researchgate.net These reactions often proceed via a concerted double hydrogen transfer process from a hydrogen donor. researchgate.net The development of such methods underscores the ongoing efforts to create more sustainable and efficient synthetic pathways.

The following table summarizes various chemo- and regioselective reduction methods applicable to the synthesis of this compound and its analogues from the corresponding α,β-unsaturated carbonyl precursors.

| Precursor Type | Reagent/Catalyst System | Product | Selectivity | Reference |

| α,β-Unsaturated Ketone | NaBH₄/CeCl₃ (Luche Reduction) | Allylic Alcohol | High 1,2-selectivity | |

| α,β-Unsaturated Ketone | Chiral Diamine Ruthenium Complex / HCOOH-NEt₃ | Chiral Allylic Alcohol | High chemoselectivity | |

| α,β-Unsaturated Aldehyde/Ketone | Diisobutylchloroalane | Allylic Alcohol | Excellent 1,2-selectivity | dicp.ac.cn |

| α,β-Unsaturated Ketone | UiO-66 (Zirconium MOF) / Isopropanol (MPV Reduction) | Allylic Alcohol | >90% selectivity | rsc.org |

Beyond the reduction of carbonyl compounds, other functional group transformations can be employed in the synthesis and modification of this compound and its analogues. Nucleophilic substitution reactions of allylic alcohols are pivotal for introducing a variety of functional groups. sioc-journal.cnorganic-chemistry.org Direct activation of the hydroxyl group as a leaving group under Lewis or Brønsted acidic conditions allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles. sioc-journal.cn

Additionally, the 1,3-transposition of the allylic alcohol functionality, catalyzed by reagents such as methyltrioxorhenium (MTO), can be used to isomerize an allylic alcohol to a more stable isomer. iastate.edu This type of rearrangement can be a powerful tool for accessing specific isomers that may not be directly obtainable through other synthetic routes. iastate.edu

The following table details examples of functional group transformations on allylic alcohols that are pertinent to the chemistry of this compound and its analogues.

| Substrate Type | Reagent/Catalyst | Transformation | Product Type | Reference |

| Allylic Alcohol | Lewis/Brønsted Acid, Nucleophile | Nucleophilic Substitution | Substituted Alkene | sioc-journal.cnorganic-chemistry.org |

| Allylic Alcohol | Methyltrioxorhenium (MTO) | 1,3-Hydroxyl Transposition | Isomeric Allylic Alcohol | iastate.edu |

| Tertiary Allylic Alcohol | Pd(TFA)₂ | 1,3-Isomerization | Secondary Allylic Alcohol | organic-chemistry.org |

Elucidation of Reaction Mechanisms in 3 Cyclopentylbut 2 En 1 Ol Synthesis and Transformations

Mechanistic Investigations of Carbon-Carbon Bond Formations

The construction of the carbon framework of 3-cyclopentylbut-2-en-1-ol can be approached through several strategic disconnections, primarily at the cyclopentyl-enol junction or along the but-2-en-1-ol (B7822390) backbone. Mechanistic understanding of the carbon-carbon bond-forming reactions is fundamental to achieving the desired molecular architecture.

One primary route involves the Grignard addition of a cyclopentyl organometallic reagent to an α,β-unsaturated aldehyde, followed by reduction. The mechanism of this reaction involves the nucleophilic attack of the cyclopentyl Grignard reagent on the carbonyl carbon of the aldehyde. The steric hindrance at the tertiary carbon can present challenges in this approach.

Another significant strategy is the allylation of carbonyl compounds . This is a major class of carbon-carbon bond-forming reactions that produce homoallylic alcohols. academie-sciences.fr Various metals like zinc, tin, indium, and magnesium can be used to mediate this reaction. academie-sciences.fr For instance, a Barbier-type allylation mediated by SnCl₂·2H₂O can be catalyzed by CuI or Pd(OAc)₂. academie-sciences.fr The mechanism involves the formation of an organometallic intermediate that then reacts with the carbonyl compound.

Photoredox catalysis has emerged as a powerful tool for carbon-carbon bond formation under mild conditions. acs.org For example, the cross-double deoxygenative coupling of benzyl (B1604629) benzoates and allylic alcohols can proceed through a radical coupling pathway initiated by a photoexcited catalyst. acs.org Similarly, photoredox/nickel dual catalysis enables the carboxylation of allylic alcohols with CO₂, proceeding through the oxidative addition of an in situ formed allylic hydrogen carbonate. acs.org

The table below summarizes various methods for carbon-carbon bond formation relevant to the synthesis of allylic alcohols like this compound.

| Reaction Type | Reagents/Catalysts | Mechanistic Features | Ref. |

| Grignard Addition | Cyclopentyl Grignard reagent, α,β-unsaturated aldehyde | Nucleophilic attack on carbonyl carbon. | |

| Barbier-type Allylation | SnCl₂·2H₂O, CuI or Pd(OAc)₂ | Formation of an organometallic intermediate. | academie-sciences.fr |

| Photoredox Catalysis | Photoredox catalyst (e.g., 3DPAFIPN*), N-heterocyclic carbene (NHC) | Radical coupling pathway initiated by photoexcitation. | acs.org |

| Photoredox/Nickel Dual Catalysis | Photoredox catalyst, Ni catalyst, Hantzsch ester | Oxidative addition of in situ formed allylic hydrogen carbonate. | acs.org |

| Titanium-mediated Reductive Cross-Coupling | ClTi(Oi-Pr)₃, C₅H₉MgCl | C-C bond formation between titanium-alkyne complexes and allylic alkoxides. | nih.gov |

Stereochemical Control and Selectivity in Alkene Functionalization

Achieving specific stereochemistry in the functionalization of the alkene moiety within allylic alcohols is a critical aspect of modern organic synthesis. For a molecule like this compound, controlling the geometry of the double bond (E/Z isomerism) and the stereochemistry of any newly formed chiral centers is paramount.

Stereoselective synthesis of allylic alcohols can be achieved through various methods. For instance, the Kocienski-Julia olefination reaction provides a route to allylic alcohols with high (E)-selectivity. organic-chemistry.org This method involves the reaction of β-trialkylsilyloxy sulfones with aldehydes. organic-chemistry.org Another approach is the titanium-mediated reductive cross-coupling of allylic alcohols with vinylsilanes, which can deliver stereodefined (E)-disubstituted or (Z)-trisubstituted alkenes depending on the substitution pattern of the starting materials. nih.gov

Enantioselective functionalization of the alkene can introduce chirality in a controlled manner. A notable example is the catalytic enantioselective haloazidation of allylic alcohols. nih.gov This reaction can be performed on a variety of alkyl-substituted alkenes, incorporating either bromine or chlorine, with the regio- and enantioselectivity controlled by the catalyst system. nih.gov Similarly, palladium-catalyzed asymmetric allylic C-H functionalization allows for the enantioselective alkylation of α-alkenes with various nucleophiles. snnu.edu.cn The stereochemistry in these reactions is often controlled by a chiral ligand coordinated to the metal catalyst. snnu.edu.cn

The following table outlines different methods for achieving stereochemical control in the functionalization of allylic alcohols.

| Reaction | Catalyst/Reagent | Outcome | Ref. |

| Kocienski-Julia Olefination | β-trialkylsilyloxy sulfones | High (E)-selectivity in allylic alcohol synthesis. | organic-chemistry.org |

| Titanium-mediated Reductive Cross-Coupling | ClTi(Oi-Pr)₃, C₅H₉MgCl, vinylsilanes | Stereodefined (E)- or (Z)-alkenes. | nih.gov |

| Catalytic Enantioselective Haloazidation | Titanium-based catalyst | Highly regio- and stereoselective formation of haloazides. | nih.gov |

| Palladium-Catalyzed Asymmetric Allylic C-H Functionalization | Palladium complex with chiral phosphoramidite (B1245037) ligand | Enantioselective alkylation of α-alkenes. | snnu.edu.cn |

| Ozonation of γ-Silyl Allylic Alcohols | Ozone | Stereospecific oxyfunctionalization without C=C bond cleavage. | remspec.com |

Role of Specific Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is pivotal in directing the reaction pathway and achieving the desired product in the synthesis and transformation of this compound. These chemical entities can influence the rate, selectivity, and even the nature of the bond-forming or bond-breaking events.

Lewis acids play a significant role in many transformations of allylic alcohols. For example, TiCl₄ has been shown to be a highly effective Lewis acid for the allylation of alcohols, proceeding via a carbocation intermediate. thieme-connect.com The strength of the Lewis acid can influence the reaction mechanism and the potential for rearrangements.

Transition metal catalysts are extensively used in the synthesis of allylic alcohols. Palladium catalysts are particularly versatile. For instance, a palladium/chiral phosphoramidite complex can be used for the enantioselective allylic C-H alkylation of α-alkenes. snnu.edu.cn Copper(I) chloride is used to mediate the carbometallation of propargylic alcohols with Grignard reagents, leading to highly substituted allylic alcohols. rsc.org The reaction proceeds through a 5-membered metallacyclic intermediate. rsc.org The Grubbs-II catalyst, a ruthenium-based complex, is known to facilitate olefin metathesis reactions. smolecule.comias.ac.in

Organocatalysts also offer powerful alternatives. For example, chiral bipyridine N,N'-dioxides can catalyze the asymmetric allylation of aldehydes with allyl(trichloro)silane. thieme-connect.com

The table below details the roles of specific catalysts and reagents in relevant reactions.

| Catalyst/Reagent | Reaction Type | Role | Ref. |

| TiCl₄ | Allylation of alcohols | Lewis acid, promotes carbocation formation. | thieme-connect.com |

| Palladium Complex | Asymmetric allylic C-H functionalization | Catalyzes enantioselective C-H activation and C-C bond formation. | snnu.edu.cn |

| CuCl | Carbometallation of propargylic alcohols | Mediates the addition of Grignard reagents across the triple bond. | rsc.org |

| Grubbs-II Catalyst | Olefin metathesis | Catalyzes the redistribution of alkene fragments. | smolecule.comias.ac.in |

| Chiral Bipyridine N,N'-dioxides | Asymmetric allylation of aldehydes | Organocatalyst, controls enantioselectivity. | thieme-connect.com |

| Ozone | Oxyfunctionalization of alkenes | Oxidizing agent for stereospecific functionalization. | remspec.com |

Proton Transfer Dynamics and Acid-Catalyzed Processes

Proton transfer is a fundamental step in many reactions involving alcohols, and its dynamics can significantly influence the course of a reaction. In the context of this compound, acid-catalyzed processes are particularly relevant for its synthesis and potential rearrangements.

Acid-catalyzed isomerization and rearrangement are common reactions for allylic alcohols. For instance, this compound could potentially be formed from the acid-catalyzed rearrangement of 3-cyclopentylbut-3-en-1-ol. This process likely involves protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a carbocation intermediate that can then undergo hydride shifts to form the more stable conjugated isomer. libretexts.org The dehydration of alcohols to form alkenes is a classic example of an acid-catalyzed elimination reaction, which can proceed through either an E1 or E2 mechanism depending on the structure of the alcohol. libretexts.org

Proton-coupled electron transfer (PCET) is a more recently explored mechanism for the transformation of allylic alcohols. In this process, the homolytic activation of the O-H bond is mediated by an excited-state oxidant and a weak Brønsted base. nih.govresearchgate.net This generates a reactive alkoxy radical which can then undergo further reactions, such as C-C bond cleavage and recombination, to yield isomerized products. nih.govresearchgate.net

The table below summarizes key aspects of proton transfer and acid-catalyzed processes relevant to this compound.

| Process | Key Features | Intermediate(s) | Ref. |

| Acid-Catalyzed Isomerization | Protonation of hydroxyl group, formation of a good leaving group. | Carbocation, Oxonium ion | libretexts.org |

| Acid-Catalyzed Dehydration | Elimination of water to form an alkene. | Carbocation (E1), Alkyloxonium ion (E2) | libretexts.org |

| Proton-Coupled Electron Transfer (PCET) | Homolytic activation of O-H bond by an excited-state oxidant and a base. | Alkoxy radical | nih.govresearchgate.net |

| Proton-Accelerated Lewis Acid Catalysis | Addition of a proton source enhances the efficiency of a Lewis acid catalyst. | Not specified | researchgate.net |

Stereochemical Considerations and Enantioselective Approaches to 3 Cyclopentylbut 2 En 1 Ol and Its Derivatives

Chiral Pool Synthesis Strategies for Cyclopentane (B165970) Derivatives

Chiral pool synthesis is an effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach cleverly incorporates pre-existing stereocenters into the target molecule, bypassing the need for creating them from scratch. For cyclopentane derivatives, nature provides a rich selection of chiral scaffolds.

Terpenes, for instance, are a prominent source of chiral cyclopentane rings. Camphor (B46023), a bicyclic monoterpene, has been extensively used as a versatile starting material for the synthesis of various chiral cyclopentane derivatives through oxidative cleavage of one of its rings. Another valuable starting point is (-)-vincamone, an alkaloid that has been utilized in the synthesis of functionalized cyclopentyl derivatives.

The core advantage of this strategy lies in the direct transfer of chirality from the natural product to the synthetic target. This method is often more cost-effective and straightforward than de novo asymmetric synthesis. The structural diversity of natural terpenes and alkaloids offers a wide range of potential starting points for accessing cyclopentane-containing molecules with specific stereochemical configurations.

Table 1: Examples of Chiral Pool Starting Materials for Cyclopentane Derivatives

| Starting Material | Type of Natural Product | Key Structural Feature |

|---|---|---|

| Camphor | Monoterpene | Bicyclic system with chiral centers |

| (-)-Vincamone | Alkaloid | Contains a functionalized cyclopentane ring |

| Terpenoids | Class of natural products | Diverse source of chiral cyclopentane scaffolds |

Asymmetric Induction in Cyclopentane-Containing Systems via Chiral Auxiliaries or Catalysts

When suitable chiral pool starting materials are unavailable, asymmetric induction provides a powerful alternative for establishing stereocenters. This is achieved by temporarily attaching a chiral auxiliary to the substrate or by employing a chiral catalyst.

Chiral auxiliaries, such as those derived from camphor or other chiral molecules, can direct the stereochemical outcome of a reaction. For instance, a prochiral cyclopentanone (B42830) can be derivatized with a chiral auxiliary to form an enolate, which then reacts diastereoselectively with an electrophile. Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclopentane product.

Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, often based on transition metals complexed with chiral ligands, can facilitate a wide range of enantioselective transformations. For example, the asymmetric hydrogenation of a cyclopentene (B43876) derivative using a chiral rhodium or ruthenium catalyst can produce a chiral cyclopentane with high enantiomeric excess. Similarly, enantioselective conjugate additions to cyclopentenones, mediated by chiral copper or organocatalysts, are well-established methods for creating stereocenters on a five-membered ring.

Table 2: Methods for Asymmetric Induction in Cyclopentane Systems

| Method | Description | Example Application |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Diastereoselective alkylation of a cyclopentanone enolate derived from a camphor-based auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Enantioselective hydrogenation of a cyclopentene using a chiral Rhodium catalyst. |

Diastereoselective Control in Allylic Alcohol Synthesis

The synthesis of allylic alcohols like 3-cyclopentylbut-2-en-1-ol requires control over the geometry of the double bond (E/Z isomerism) and the relative stereochemistry of the alcohol group with respect to other stereocenters. Diastereoselective reactions are key to achieving this control.

One of the most common methods for synthesizing allylic alcohols is the reduction of the corresponding α,β-unsaturated ketone. The choice of reducing agent can significantly influence the diastereoselectivity. For instance, reductions using sodium borohydride (B1222165) may yield different diastereomeric ratios compared to bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride), which can provide high levels of stereocontrol through sterically directed hydride delivery.

Another powerful strategy is the substrate-directed reduction of a β-hydroxy ketone. By first establishing the stereocenter of the hydroxyl group, this functionality can then direct the stereoselective reduction of the adjacent ketone, leading to the formation of a syn- or anti-1,3-diol, which can be a precursor to the desired allylic alcohol.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for controlling the geometry of the double bond. By selecting the appropriate phosphonate (B1237965) reagent and reaction conditions, one can selectively form either the E- or Z-isomer of the α,β-unsaturated ester, which can then be reduced to the corresponding allylic alcohol.

Chromatographic and Non-Chromatographic Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic or enantiomerically enriched mixture, a resolution step is necessary to isolate the pure enantiomers. Both chromatographic and non-chromatographic methods are employed for this purpose.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for the analytical and preparative separation of enantiomers. CSPs are designed to interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including allylic alcohols. Supercritical Fluid Chromatography (SFC) with chiral columns is another powerful technique that often offers faster separations and is considered a greener alternative to HPLC.

Non-Chromatographic Resolution: Enzymatic resolution is a highly effective non-chromatographic method that leverages the stereoselectivity of enzymes. For racemic allylic alcohols, lipases are commonly used to selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol can then be easily separated by standard column chromatography. This process, known as kinetic resolution, can provide access to both enantiomers with high purity.

Another classical non-chromatographic method involves the formation of diastereomeric salts. The racemic alcohol is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can often be separated by crystallization. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the original alcohol.

Table 3: Comparison of Resolution Techniques for Chiral Alcohols

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, high efficiency, both analytical and preparative scales. | Separation of enantiomers of allylic alcohols using polysaccharide-based columns. |

| Chiral SFC | Differential interaction with a chiral stationary phase using a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption. | High-throughput screening and preparative separation of chiral compounds. |

| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | High enantioselectivity, mild reaction conditions. | Kinetic resolution of racemic alcohols using lipases for selective acylation. |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Classical, can be cost-effective for large-scale separations. | Resolution of racemic alcohols by forming diastereomeric esters with a chiral acid. |

Advanced Spectroscopic Elucidation and Structural Characterization of 3 Cyclopentylbut 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. e-bookshelf.de Through the analysis of chemical shifts, coupling constants, and various two-dimensional (2D) experiments, a definitive assignment of all proton and carbon signals in 3-Cyclopentylbut-2-en-1-ol can be achieved.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A suite of 2D NMR experiments is instrumental in piecing together the molecular puzzle of this compound. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. princeton.edu For this compound, COSY would show correlations between the olefinic proton and the methylene (B1212753) protons of the alcohol group, as well as between the methine proton on the cyclopentyl ring and its adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. princeton.edulibretexts.org This is crucial for establishing the connectivity of different fragments of the molecule. For instance, it would show correlations between the methyl protons and the olefinic carbon, as well as the carbon of the cyclopentyl ring attached to the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining spatial relationships between protons that are close in space but not necessarily bonded. researchgate.net This is particularly useful for elucidating stereochemistry.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | ~4.1 (d) | ~60 | C2, C3 |

| 2 | ~5.5 (t) | ~125 | C1, C3, C4, C1' |

| 3 | - | ~140 | C1, C2, C4, C1', C2', C5' |

| 4 | ~1.8 (s) | ~20 | C2, C3, C1' |

| 1' | ~2.5 (m) | ~45 | C2, C3, C4, C2', C5' |

| 2', 5' | ~1.6 (m) | ~25 | C1', C3', C4' |

| 3', 4' | ~1.5 (m) | ~26 | C1', C2', C5' |

| OH | variable | - | - |

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

Stereochemical Elucidation via NMR Anisotropy and Nuclear Overhauser Effect (NOE) Experiments

The geometry of the double bond (E/Z isomerism) and the relative stereochemistry of the cyclopentyl ring can be investigated using advanced NMR techniques.

NMR Anisotropy: The spatial arrangement of atoms can lead to through-space effects on chemical shifts, known as anisotropy. The chemical shift of the vinyl proton can be influenced by the proximity of the cyclopentyl ring, providing clues about the preferred conformation and the stereochemistry of the double bond.

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments are pivotal for determining which groups are on the same side of the molecule. researchgate.net For this compound, an NOE correlation between the methyl protons (C4) and the methine proton on the cyclopentyl ring (C1') would suggest a specific spatial arrangement. The presence or absence of NOEs between the olefinic proton (H2) and protons on the cyclopentyl ring would help to define the E/Z configuration of the double bond. The integration of anisotropic NMR analysis with computational methods like Density Functional Theory (DFT) can further refine the stereochemical assignment of flexible molecules. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. americanpharmaceuticalreview.com

Characteristic Functional Group Vibrations and Band Assignments

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. e-bookshelf.de

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H | Stretching | 3200-3600 (broad) | IR |

| C-H (sp²) | Stretching | 3000-3100 | IR, Raman |

| C-H (sp³) | Stretching | 2850-3000 | IR, Raman |

| C=C | Stretching | 1640-1680 | IR, Raman |

| C-O | Stretching | 1000-1260 | IR |

Note: The intensity of these bands can differ between IR and Raman spectra. For instance, the C=C stretching vibration is often stronger in the Raman spectrum, while the O-H and C-O stretching vibrations are typically more prominent in the IR spectrum. mt.com

Conformational Analysis and Intermolecular Interactions through Vibrational Modes

Subtle shifts in the vibrational frequencies can provide insights into the conformational preferences and intermolecular interactions of this compound.

Conformational Analysis: The presence of multiple conformers in solution could lead to the broadening of certain vibrational bands or the appearance of shoulder peaks. The C-H bending regions in both IR and Raman spectra can be particularly sensitive to conformational changes in the cyclopentyl ring and the orientation of the butenol (B1619263) side chain.

Intermolecular Interactions: The position and shape of the O-H stretching band in the IR spectrum are highly indicative of hydrogen bonding. In a concentrated sample, a broad band would suggest strong intermolecular hydrogen bonding between alcohol molecules. In a dilute solution in a non-polar solvent, a sharper, higher frequency band corresponding to a "free" O-H group might be observed.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. savemyexams.com

For this compound (C₉H₁₆O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 140. nih.gov The fragmentation pattern provides further structural confirmation. libretexts.org

Common fragmentation pathways for alcohols include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. In this case, cleavage between C1 and C2 would lead to a resonance-stabilized cation.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion, resulting in a peak at m/z 122. libretexts.org

The fragmentation of the cyclopentyl ring can also lead to a series of characteristic losses of C₂H₄ (28 amu) or other small hydrocarbon fragments. libretexts.org

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion |

| 125 | [C₉H₁₃]⁺ | Loss of CH₃ |

| 122 | [C₉H₁₄]⁺ | Loss of H₂O (Dehydration) |

| 97 | [C₇H₁₃]⁺ | Loss of C₃H₃O |

| 83 | [C₆H₁₁]⁺ | Loss of C₃H₅O |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation |

Note: The relative abundance of these fragments helps in piecing together the structure of the molecule.

Electronic Spectroscopy (UV-Vis) for Chromophore and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of molecules containing chromophores, which are the parts of a molecule that absorb light. In this compound, the key chromophore is the α,β-unsaturated alcohol system, where the carbon-carbon double bond is in conjugation with the hydroxyl group. This conjugation is the primary determinant of its UV-Vis absorption characteristics.

The absorption of UV radiation by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The most significant electronic transition in this molecule is the π → π* transition, associated with the conjugated system. This transition is typically characterized by a strong absorption band. A weaker n → π* transition, involving the non-bonding electrons of the oxygen atom, may also be observed, but often at longer wavelengths and with significantly lower intensity.

The position of the maximum absorption wavelength (λmax) is highly dependent on the extent of conjugation and the presence of substituents. For this compound, the λmax can be estimated using the Woodward-Fieser rules, which provide an empirical method for predicting the λmax of conjugated systems. Starting with a base value for a generic α,β-unsaturated system, increments are added for each substituent attached to the double bond.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value | Electronic Transition |

| λmax | ~215-225 nm | π → π* |

| Molar Absorptivity (ε) | ~10,000 - 15,000 L mol⁻¹ cm⁻¹ |

The predicted λmax falls within the expected range for an α,β-unsaturated alcohol with its specific substitution pattern. The high molar absorptivity (ε) is characteristic of an allowed π → π* transition. The solvent used for the analysis can also influence the λmax; polar solvents can cause a slight shift in the absorption maximum.

Integrated Spectroscopic Data Analysis for Definitive Structural Determination

While UV-Vis spectroscopy confirms the presence of the conjugated system, a complete and unambiguous structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretches: Absorptions around 3000-3100 cm⁻¹ would correspond to the C-H stretching vibrations of the vinylic and cyclopentyl C-H bonds. The peaks just below 3000 cm⁻¹ would be due to the C-H stretches of the saturated alkyl portions.

C=C Stretch: A medium intensity peak around 1650-1670 cm⁻¹ would confirm the presence of the carbon-carbon double bond.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region would be assigned to the C-O stretching vibration of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are crucial for assigning the structure. For instance, the proton on the hydroxyl group would appear as a broad singlet, its chemical shift being concentration and solvent dependent. The vinylic proton would resonate in the downfield region (typically 5.0-6.0 ppm). The protons of the CH₂OH group would also have a characteristic chemical shift and would likely be coupled to the vinylic proton. The protons of the cyclopentyl ring and the methyl group would appear in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. The two sp² hybridized carbons of the double bond would appear in the downfield region (120-140 ppm). The carbon atom bonded to the hydroxyl group (C-1) would resonate around 60-70 ppm. The carbons of the cyclopentyl ring and the methyl group would have signals in the upfield aliphatic region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and aspects of the structure.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₆O, M.W. = 140.22 g/mol ).

By integrating the data from these spectroscopic methods, a complete and detailed structural assignment of this compound can be achieved. The UV-Vis data confirms the conjugated system, the IR spectrum identifies the key functional groups, the NMR spectra map out the carbon-hydrogen framework, and the mass spectrum confirms the molecular weight and provides further structural clues through its fragmentation pattern.

Table 2: Summary of Key Spectroscopic Data for the Elucidation of this compound

| Spectroscopic Technique | Key Information Provided | Predicted Characteristic Signals/Fragments |

| UV-Vis Spectroscopy | Presence of conjugated system | λmax: ~215-225 nm (π → π*) |

| Infrared (IR) Spectroscopy | Identification of functional groups | ~3400 cm⁻¹ (O-H stretch, broad), ~1660 cm⁻¹ (C=C stretch), ~1050 cm⁻¹ (C-O stretch) |

| ¹H NMR Spectroscopy | Mapping of proton environments | Signals for vinylic, hydroxyl, allylic, cyclopentyl, and methyl protons with specific chemical shifts and coupling patterns. |

| ¹³C NMR Spectroscopy | Identification of unique carbon atoms | Signals for sp² carbons (~120-140 ppm), carbinol carbon (~60-70 ppm), and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak (m/z = 140), fragments corresponding to loss of H₂O (m/z = 122), and other characteristic cleavages. |

Computational Chemistry and Theoretical Modeling of 3 Cyclopentylbut 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its reactivity. sioc-journal.cn Methods like Density Functional Theory (DFT) are particularly well-suited for this purpose. acs.org

Density Functional Theory (DFT) Studies of Regioselectivity and Stereoselectivity

DFT is a computational method used to investigate the electronic structure of many-body systems. acs.org It has been successfully applied to predict the regioselectivity and stereoselectivity of various reactions involving allylic alcohols, such as catalytic carbonylations, isomerizations, and alkylations. nsf.govnih.govjst.go.jp

For 3-Cyclopentylbut-2-en-1-ol, DFT calculations could predict how different reagents would attack the molecule. For instance, in a catalytic reaction, would substitution occur at the terminal carbon (C1) bearing the hydroxyl group, or at the gamma-carbon (C3) of the double bond? DFT helps answer this by calculating the energies of the different possible transition states. The reaction pathway with the lowest energy barrier is the one most likely to occur.

Studies on similar allylic alcohols have shown that both steric and electronic factors are crucial. nsf.gov The bulky cyclopentyl group in this compound would create significant steric hindrance, likely favoring reactions at the less hindered C1 position. Furthermore, the electron-donating or withdrawing nature of substituents can influence the charge distribution across the allyl system, affecting which site is more susceptible to nucleophilic or electrophilic attack. acs.org DFT calculations can quantify these effects, providing a rationale for observed product distributions. acs.orgnsf.gov

| Reaction Type | Computational Objective | Key Findings from Related Systems | Predicted Application to this compound |

|---|---|---|---|

| Catalytic Isomerization | Determine the mechanism (e.g., hydrogen-borrowing vs. alkene insertion) and rate-determining step. nih.govuni-rostock.de | Mechanisms are highly dependent on the catalyst (e.g., Fe, Ru, Au) and reaction conditions. nih.govuni-rostock.deoup.com The rate-determining step is often the initial C-H bond activation or protonation. oup.com | Predict the most efficient catalyst and conditions for isomerization to 3-cyclopentyl-2-butanone. |

| Catalytic Alkylation | Elucidate the origin of O- vs. N-selectivity when reacting with both alcohols and amines. jst.go.jp | DFT calculations of transition state energies show that selective activation of the allylic alcohol or amine dictates the outcome. jst.go.jp | Guide the selective synthesis of ethers or amines from this compound. |

| Epoxidation | Explain the diastereoselectivity (threo vs. erythro products). chula.ac.th | The stereochemical outcome is determined by the relative free energies of competing transition states. chula.ac.th | Predict the facial selectivity of epoxidation, considering the directing effect of the hydroxyl group and the steric bulk of the cyclopentyl ring. |

Conformational Energy Landscape Analysis and Stable Conformer Identification

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and interactions. This compound can adopt numerous conformations due to the rotation around its single bonds and the puckering of the cyclopentyl ring. Identifying the most stable conformers (those with the lowest energy) is essential for understanding its properties.

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles. For the cyclopentyl portion, non-planar "envelope" and "half-chair" conformations are adopted to relieve ring strain. libretexts.orgresearchgate.net The lowest energy conformation for cyclopentane (B165970) itself is the envelope form. libretexts.org For this compound, the analysis would also involve the rotation around the C-C bond connecting the ring to the butenol (B1619263) chain and the C-C bond adjacent to the hydroxyl group.

A systematic conformational search, often using molecular mechanics followed by higher-level DFT or ab initio calculations for energy refinement, can identify the global minimum energy structure and other low-energy conformers that may be present at room temperature. nih.govrsc.org

| Structural Feature | Possible Conformations | Computational Method | Objective |

|---|---|---|---|

| Cyclopentyl Ring | Envelope, Half-Chair. libretexts.orgresearchgate.net | Molecular Mechanics (MM), DFT. | Determine the lowest energy pucker of the ring. |

| C(ring)-C(alkene) Bond | Rotation leads to various orientations of the ring relative to the double bond. | Potential Energy Surface (PES) Scan using DFT. | Identify rotational barriers and stable rotamers. |

| C-O Bond | Rotation of the hydroxyl group. | PES Scan using DFT. | Determine preferred orientation for hydrogen bonding. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often model molecules in a vacuum or with simplified solvent models, molecular dynamics (MD) simulations can model the explicit movement and interactions of a molecule over time within a realistic solvent environment. mdpi.comua.ac.be

For this compound, an MD simulation would place the molecule in a "box" filled with solvent molecules (e.g., water, ethanol). By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of the molecule, revealing its dynamic behavior. ua.ac.be This approach is invaluable for understanding:

Solvent Shell Structure: How solvent molecules arrange around the hydrophobic cyclopentyl group and the hydrophilic hydroxyl group.

Hydrogen Bonding: The formation, duration, and dynamics of hydrogen bonds between the alcohol's hydroxyl group and the solvent. nih.gov

Conformational Dynamics: How the molecule transitions between different stable conformations in solution. nih.gov

Such simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of chemical systems. mdpi.com Studies on similar molecules in aqueous environments have shown that explicit water molecules can form stable hydrogen-bonding networks that influence the conformation and reactivity of the solute. mdpi.comresearchgate.net

| Simulation Aspect | Information Gained | Relevance to this compound |

|---|---|---|

| Solvation Free Energy | Quantifies the interaction strength with the solvent. | Predicts solubility and partitioning behavior. |

| Radial Distribution Functions | Describes the probability of finding solvent molecules at a certain distance from specific atoms. | Visualizes the structure of the solvent shell around the molecule. |

| Hydrogen Bond Analysis | Calculates the number and lifetime of hydrogen bonds. nih.gov | Reveals the role of the hydroxyl group in mediating interactions with protic solvents. |

| Root Mean Square Deviation (RMSD) | Measures the change in conformation over time. | Assesses the stability of the starting conformation and explores conformational space. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structures. researchgate.net

NMR Spectroscopy: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netacs.org By calculating the spectra for different low-energy conformers, a population-weighted average spectrum can be generated and compared to the experimental one. This comparison can confirm the predominant conformation in solution. nih.gov

Vibrational (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the peaks in an IR spectrum. While calculated frequencies often have a systematic error, they can be corrected using a scaling factor, resulting in excellent agreement with experimental IR data. This allows for the assignment of specific peaks to specific vibrational modes (e.g., O-H stretch, C=C stretch).

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

For this compound, these predictive methods would be invaluable for confirming its structure and understanding its electronic properties. Databases already exist that provide predicted NMR spectra for simple allylic alcohols. hmdb.cachemicalbook.com

| Spectroscopy Type | Computational Method | Predicted Parameter | Purpose |

|---|---|---|---|

| NMR | DFT/GIAO | Chemical Shifts (δ), Coupling Constants (J) | Structural elucidation and conformational analysis. acs.org |

| IR | DFT (Frequency Calculation) | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and bonding patterns. |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Electronic Transition Energies (λ_max) | Characterization of the π-conjugated system. |

Reaction Pathway Energetics and Transition State Analysis

Understanding a chemical reaction requires not just knowing the reactants and products, but also the journey between them. Computational chemistry can map the entire reaction coordinate, identifying the high-energy transition states that act as barriers to the reaction and any low-energy intermediates that may be formed along the way. acs.org

For reactions of this compound, such as its isomerization to a ketone or its participation in a substitution reaction, quantum chemical calculations can be used to:

Locate Transition States: Algorithms can find the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Trace the Intrinsic Reaction Coordinate (IRC): An IRC calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other, confirming that the located transition state correctly connects the intended species. sioc-journal.cn

This type of analysis provides a detailed, step-by-step view of the reaction mechanism. acs.orgresearchgate.net For example, DFT studies on the isomerization of allylic alcohols have verified mechanisms like the self-hydrogen-borrowing pathway and have been able to exclude other possibilities by showing they have much higher energy barriers. nih.govuni-rostock.de

| Component | Description | Significance |

|---|---|---|

| Reactant/Product Complexes | Optimized geometries of the starting materials and final products, often including associated catalyst or solvent molecules. | Defines the start and end points of the reaction energetically. |

| Transition State (TS) | The highest energy point along the lowest energy path of a reaction step. A structure with one imaginary vibrational frequency. | The geometry of the TS reveals the nature of bond-breaking and bond-forming. Its energy determines the reaction rate. researchgate.net |

| Intermediate (IM) | A stable species formed during the reaction that exists in a local energy minimum between two transition states. | Reveals the stepwise nature of a reaction mechanism. oup.com |

| Activation Energy (Ea or ΔG‡) | The energy difference between the transition state and the reactants. | A lower activation energy corresponds to a faster reaction rate. |

Strategic Applications of 3 Cyclopentylbut 2 En 1 Ol in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The cyclopentane (B165970) motif is a recurring structural element in a vast number of biologically significant natural products. The strategic use of intermediates possessing this ring system, such as derivatives of 3-Cyclopentylbut-2-en-1-ol, is a cornerstone of many total synthesis campaigns. These building blocks provide a foundational scaffold that can be elaborated into more complex polycyclic frameworks.

Construction of Daucane and Sphenolobane Terpenoid Scaffolds

The daucane sesquiterpenes and sphenolobane diterpenes are two families of natural products that share a distinctive bicyclo[5.3.0]decane core, which consists of a five-membered ring fused to a seven-membered ring. nih.gov The synthesis of this hydroazulene skeleton is a significant challenge that has been addressed through various innovative strategies, some of which utilize cyclopentane-based precursors conceptually related to this compound.

A unified synthetic approach has been developed to access the core structures of both daucane and sphenolobane terpenoids. nih.gov This strategy hinges on the use of a key γ-quaternary acylcyclopentene intermediate. The formation of the bicyclo[5.3.0]decane core is achieved through a sequence involving catalytic asymmetric alkylation, ring contraction, and subsequent ring-closing metathesis to construct the five- and seven-membered rings, respectively. nih.gov This methodology has enabled the enantioselective total syntheses of several natural products, including daucene, daucenal, and epoxydaucenal B. nih.gov

Another powerful strategy involves a scaffold-hopping approach, where a readily available natural product like sclareolide (B1681565) is enzymatically functionalized and then subjected to abiotic skeletal rearrangements. researchgate.netbioengineer.org This method allows for the conversion of the initial drimane (B1240787) ring system into the daucane skeleton, demonstrating a departure from traditional linear synthesis and highlighting the utility of installed alcohol groups as pivot points for complex transformations. bioengineer.orgchemrxiv.org The synthesis of (+)-daucene has been achieved through such a strategy, which involves a Wagner-Meerwein ring contraction and a deconstruction-reconstruction approach for remodeling the B-ring of the terpenoid precursor. researchgate.net

Table 1: Synthetic Strategies for Daucane and Sphenolobane Scaffolds

| Key Strategy | Precursor Type | Key Reactions | Target Skeletons | Citations |

|---|---|---|---|---|

| Unified Enantioselective Synthesis | Acylcyclopentene | Asymmetric Alkylation, Ring Contraction, Ring-Closing Metathesis | Daucane, Sphenolobane | nih.gov |

| Scaffold Hopping | Sclareolide (Drimane) | Biocatalytic Oxidation, Wagner-Meerwein Rearrangement | Daucane, Dolastane | researchgate.netbioengineer.orgchemrxiv.org |

| Intramolecular [4+3] Cycloaddition | Dienyl Precursors | Nazarov Cyclization, Cycloaddition | Daucane-inspired Scaffolds | ugent.be |

Integration into Other Cyclopentane-Fused Bicyclic Frameworks

The utility of cyclopentane-based building blocks extends beyond the daucane and sphenolobane families. A diversity-oriented synthesis approach has been developed to generate a variety of optically active cyclopentane-fused bicyclic frameworks from a common intermediate derived from (S)-carvone. ias.ac.in This strategy leverages ring-closing metathesis (RCM) to create fused five-seven and five-eight membered ring systems, which are core structures in many biologically active natural products. ias.ac.inresearchgate.net

The construction of these varied bicyclic systems often involves competition between different metathesis pathways. ias.ac.in The strategic design of the cyclopentane-containing precursor, featuring specific diene functionalities, allows for controlled cyclization to furnish the desired fused carbocyclic or oxacyclic frameworks. ias.ac.in Such approaches are crucial for building libraries of complex molecules for biological screening. nih.govrsc.org Furthermore, radical cascade reactions have emerged as a powerful tool for assembling polycyclic terpenoid frameworks, capitalizing on the ability of radical cyclizations to form bonds in sterically demanding environments. rsc.org

Utilization in the Synthesis of Advanced Organic Materials or Molecular Probes

While the primary application of this compound and its analogs has been in natural product synthesis, the structural motifs they contain hold potential for the development of advanced organic materials and molecular probes. Organic materials are increasingly sought after for applications in drug discovery, solar cells, and electronics due to their diversity and economic viability. jhu.edu The functional groups within cyclopentanol (B49286) and its derivatives—namely the hydroxyl group and the potential for unsaturation—make them versatile starting points for creating new functional molecules. solubilityofthings.comcymitquimica.com

For instance, cyclopentanol can be used as a precursor in the synthesis of other compounds, serving as a building block for more complex structures. cymitquimica.com The field of advanced organic functional materials often leverages specific molecular frameworks to achieve desired properties, such as in the development of ionic liquids or electroluminescent materials. mdpi.com Although direct applications of this compound in this domain are not yet widely reported, its potential as a monomer or a functional building block in the creation of sequence-defined polymers or covalent organic frameworks represents an area ripe for future exploration. ugent.bejhu.edu

Exploration of Novel Synthetic Methodologies Leveraging its Unique Functional Groups

The unique arrangement of functional groups in this compound and related structures makes them ideal substrates for exploring and developing novel synthetic methodologies. Diversity-oriented synthesis (DOS) is one such area where complex and diverse molecular scaffolds are generated from a common starting material. ias.ac.innih.gov A study focused on creating optically active cyclopentane-fused carbocyclic and oxacyclic rings utilized a common intermediate derived from (S)-carvone, showcasing how a single precursor can lead to a variety of bicyclic systems through strategic reaction planning. ias.ac.in

Key to these syntheses is the application of modern catalytic reactions, such as Grubbs-II catalyzed ring-closing metathesis (RCM). ias.ac.in The competition between different cyclization pathways, like RCM and ring-closing carbonyl-olefin metathesis, can be exploited to generate structural diversity. ias.ac.in Moreover, radical cascade processes, which mimic biosynthetic pathways, offer an efficient method to rapidly construct complex polycyclic frameworks from relatively simple precursors. rsc.org These advanced methodologies, when applied to functionalized cyclopentane derivatives, open up new avenues for creating libraries of natural-product-like compounds with potential biological activities. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering research towards environmentally benign and sustainable methods for producing valuable chemical intermediates like allylic alcohols.

Recent research has demonstrated the potential of biocatalysis in the synthesis of allylic alcohols. For instance, biocatalytic systems, both in vivo and in vitro, have been developed for the reduction of α,β-unsaturated carboxylic acids to allylic alcohols. rsc.orgrsc.org These methods offer high selectivity under mild reaction conditions. Specifically, the use of carboxylic acid reductases (CARs) has shown broad substrate tolerance, enabling the conversion of various α,β-unsaturated carboxylic acids. rsc.org Furthermore, whole-cell biocatalysts, such as Yokenella sp. WZY002, have been identified for their ability to chemoselectively reduce the carbonyl group of allylic aldehydes and ketones to the corresponding α,β-unsaturated alcohols. asm.org The application of enzymes like alcohol dehydrogenases (ADHs) in one-pot, two-step reactions, such as combining a Wittig reaction with enzymatic reduction, also provides a pathway to optically active allylic alcohols. mdpi.com

Another promising avenue is the utilization of renewable feedstocks. Glycerol (B35011), a byproduct of biodiesel production, can be converted to allyl alcohol through a gas-phase conversion over bifunctional hierarchical zeolite-supported catalysts. Photocatalytic transfer hydrogenolysis of allyl alcohol derived from glycerol presents a method for producing propylene, highlighting a sustainable transformation pathway. rsc.org

The use of greener solvent systems is also a key focus. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been successfully employed as media for reactions involving allylic alcohols. rsc.orgcsic.es For example, a mixture of choline (B1196258) chloride and lactic acid has proven effective for the allylation of various nucleophiles using allylic alcohols at room temperature. csic.es Additionally, nickel-catalyzed allylic amination reactions using allylic alcohols have been developed to proceed in water using nanomicelles, offering an "all-water" synthesis route for pharmaceuticals. rsc.org Molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has also been achieved in ethanol, a green solvent. acs.orgorganic-chemistry.org

| Green Chemistry Approach | Key Features | Relevant Research |

| Biocatalysis | High selectivity, mild reaction conditions, use of enzymes (CARs, ADHs). rsc.orgrsc.orgasm.orgmdpi.com | Reduction of α,β-unsaturated carboxylic acids; chemoselective reduction of allylic aldehydes/ketones. rsc.orgasm.org |

| Renewable Feedstocks | Utilization of biomass-derived materials like glycerol. rsc.org | Gas-phase conversion of glycerol to allyl alcohol. |

| Green Solvents | Use of deep eutectic solvents (DESs) and water. rsc.orgcsic.esrsc.orgacs.orgorganic-chemistry.org | Allylation reactions in DESs; nickel-catalyzed amination in water. csic.esrsc.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The synergy between artificial intelligence (AI), machine learning (ML), and organic chemistry is poised to revolutionize how chemical reactions are designed, optimized, and understood. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, thereby accelerating the discovery of new synthetic methods. mdpi.comsesjournal.comeurekalert.orgnih.govresearchgate.net

ML models are being developed to predict reaction yields and selectivity, which can surpass the predictive capabilities of experienced chemists in some instances. mdpi.com For reactions involving allylic alcohols, ML algorithms can be trained to predict enantioselectivity. For example, quantitative structure-selectivity relationship (QSSR) models based on support vector machines (SVM) have been successfully used to predict the enantioselectivity in the fluorination of allylic alcohols. researchgate.net These models can help in the rapid screening of catalysts and reaction conditions to achieve desired stereochemical outcomes. beilstein-journals.org

| AI/ML Application | Description | Relevance to Allylic Alcohols |

| Reaction Yield & Selectivity Prediction | ML models analyze reaction data to forecast outcomes. mdpi.comsesjournal.comeurekalert.org | Predicting enantioselectivity in reactions like the fluorination of allylic alcohols. researchgate.net |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes to target molecules. researchgate.net | Devising efficient syntheses of complex molecules derived from allylic alcohols. |

| Catalyst and Reaction Design | Assisting in the efficient screening of new catalysts and reaction conditions. mdpi.com | Accelerating the discovery of optimal catalysts for transformations of 3-Cyclopentylbut-2-en-1-ol. |

| Mechanistic Insights | Interpretable ML models can offer insights into reaction mechanisms. nih.gov | Understanding the factors that govern the outcomes of allylic substitution reactions. |

Expanding the Synthetic Utility of Allylic Alcohols in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient and atom-economical approach to the synthesis of complex molecular architectures. Allylic alcohols are versatile building blocks in such transformations. acs.orgnih.gov

Palladium-catalyzed cascade reactions have been developed that utilize allylic alcohols for the synthesis of various heterocyclic compounds. For instance, a palladium(II)-catalyzed cascade Wacker/allylation sequence of β-hydroxy ynones with allylic alcohols provides a direct route to allylated dihydropyrones. researchgate.net Another example is the Pd(II)-catalyzed 6-endo cyclization/allylation of enynoates with allylic alcohols to form allyl pyrones. acs.org Furthermore, domino reactions involving the sulfonylation of aryl allylic alcohols followed by an oxidative functionalization allow for the one-pot synthesis of allylic sulfones, γ-ketosulfones, and triflyl allylic alcohols under metal-free conditions. nih.gov

The development of asymmetric cascade reactions starting from achiral allylic alcohols is a particularly valuable strategy for accessing chiral molecules. A regio- and enantioselective tandem reaction has been reported for the direct conversion of achiral allylic alcohols into chiral sulfonyl-protected allylic amines, catalyzed by a chiral ferrocene (B1249389) palladacycle. nih.govresearchgate.net Biocatalytic cascades are also emerging as powerful tools. For example, an in vivo cascade has been designed for the conversion of cyclic allylic alcohols to their corresponding lactones using a combination of an alcohol dehydrogenase, an enoate reductase, and a Baeyer-Villiger monooxygenase. researchgate.net These examples underscore the potential for developing novel and efficient synthetic routes to complex molecules starting from simple and readily available allylic alcohols like this compound.

| Cascade/Domino Reaction Type | Key Transformation | Catalyst/Conditions |

| Palladium-Catalyzed Cyclization/Allylation | Synthesis of allylated dihydropyrones and allyl pyrones. researchgate.netacs.org | Pd(II) catalyst. researchgate.netacs.org |

| Metal-Free Domino Sulfonylation/Oxidation | One-pot synthesis of allylic sulfones and related compounds. nih.gov | PIDA-promoted oxidation. nih.gov |

| Asymmetric Allylic Amination | Direct conversion of achiral allylic alcohols to chiral allylic amines. nih.govresearchgate.net | Chiral ferrocene palladacycle. nih.govresearchgate.net |

| Biocatalytic Cascade | Conversion of cyclic allylic alcohols to lactones. researchgate.net | Multi-enzyme system (in vivo). researchgate.net |

Advanced Characterization Techniques for In Situ Monitoring of Reaction Pathways